5-bromo-N-(5-((4-ethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide
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Description
5-bromo-N-(5-((4-ethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C31H29BrN4O5 and its molecular weight is 617.5. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(5-((4-ethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(5-((4-ethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
This compound is utilized in the synthesis of various pharmaceutical intermediates. For example, in the study by Hirokawa et al. (2000), it was used in the synthesis of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa, Horikawa, & Kato, 2000). Similarly, it is used in the formation of different heterocyclic compounds, which have applications in medicinal chemistry, as described by Flefel et al. (2012), where it contributed to the synthesis of compounds with anti-avian influenza virus activity (Flefel, Abdel-Mageid, Tantawy, Ali, & Amr, 2012).
Biological Studies
This chemical has been instrumental in studies related to drug affinity and binding. Hirokawa et al. (2003) researched its derivatives for binding affinity with dopamine D2 and serotonin 5-HT3 receptors (Hirokawa, Fujiwara, Suzuki, Harada, Yoshikawa, Yoshida, & Kato, 2003). Such studies are crucial for developing new drugs with specific receptor targets, which can lead to the creation of more effective and targeted therapeutic agents.
Structural Modifications and Derivatives
Research has also focused on the synthesis of various derivatives of this compound, exploring their potential pharmacological activities. For example, Tsypysheva et al. (2019) conducted a study on derivatives of 4-oxo-3-methylcytisine with phenyl moiety bonded through various spacers, assessing their impact on learning and memory in rats (Tsypysheva, Petrova, Koval'skaya, Lobov, Sapozhnikova, Makara, Gabdrakhmanova, & Zarudii, 2019). Such studies are valuable in the discovery of new drugs and understanding the effects of structural changes on biological activity.
properties
IUPAC Name |
5-bromo-N-[5-[(4-ethoxyphenyl)carbamoyl]-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29BrN4O5/c1-2-40-23-9-7-22(8-10-23)33-30(38)20-6-11-26(24(15-20)34-31(39)27-12-13-28(32)41-27)35-16-19-14-21(18-35)25-4-3-5-29(37)36(25)17-19/h3-13,15,19,21H,2,14,16-18H2,1H3,(H,33,38)(H,34,39) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOLMRJGZMKIIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CC4CC(C3)C5=CC=CC(=O)N5C4)NC(=O)C6=CC=C(O6)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29BrN4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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